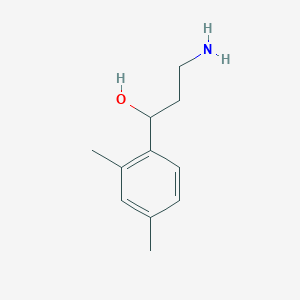![molecular formula C14H18N4O3 B1444270 ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-88-9](/img/structure/B1444270.png)
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the formula C₁₃H₁₆N₄O₃ . It is supplied by Matrix Scientific and is classified as an irritant .
Synthesis Analysis
The synthesis of condensed pyrimidines, such as the compound , often involves the use of the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a key structural fragment of many antiviral agents . This core is attached to an ethyl group and a 2-ethoxyprop-1-en-1-yl group .Chemical Reactions Analysis
The Dimroth rearrangement, which is often used in the synthesis of this type of compound, can be catalyzed by acids, bases (alkali), and is accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by numerous factors, including the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Applications De Recherche Scientifique
Antiviral Agent Synthesis
The core structure of this compound is a key fragment in the synthesis of antiviral agents. The Dimroth rearrangement, which involves the isomerization of heterocycles, is utilized in creating condensed pyrimidines, which are structural analogs of antiviral compounds . This process is crucial for developing new medications to combat viral infections.
Pharmaceutical Drug Development
This compound’s 1,2,4-triazole moiety is present in various pharmaceuticals and biologically active compounds. It has been used in drug discovery studies against diseases such as cancer, microbial infections, and other human body ailments . Its versatility in forming hydrogen bonds and dipole interactions makes it a valuable pharmacophore.
Antimicrobial Applications
Due to the N–C–S linkage in its skeleton, derivatives of this compound have been introduced as antimicrobial agents. Medicines like Fluconazole and Flupoxam, which contain the 1,2,4-triazole group, are well-known examples of its application in creating antimicrobial drugs .
Anti-Inflammatory and Analgesic Uses
The compound’s derivatives exhibit potential anti-inflammatory and analgesic activities. This is attributed to the 1,2,4-triazole ring’s ability to interact with biological receptors, providing relief from inflammation and pain .
Antioxidant Properties
Research has indicated that the 1,2,4-triazole ring system, which is part of this compound, can exhibit antioxidant properties. This is significant in the prevention of oxidative stress-related diseases .
Catalysis in Organic Synthesis
The compound can act as a catalyst in organic synthesis reactions. The Dimroth rearrangement, for instance, is catalyzed by acids and bases and can be accelerated by heat or light, affecting the course of heterocyclic system rearrangements .
Safety and Hazards
Orientations Futures
Mécanisme D'action
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propriétés
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-5-20-9(3)7-12-11(13(19)21-6-2)8-15-14-16-10(4)17-18(12)14/h7-8H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBRSCTFVPZHD-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC(=NN12)C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC(=NN12)C)C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)



![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)


